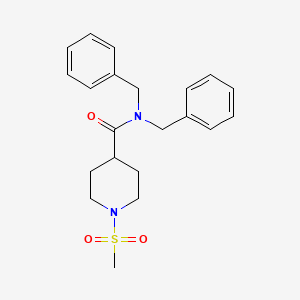![molecular formula C18H20N2O6S B4064260 tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate](/img/structure/B4064260.png)
tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate
Overview
Description
tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate: is an organic compound that features a tert-butyl ester group, a benzenesulfonyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate typically involves the following steps:
Formation of the Nitroaniline Intermediate: The starting material, 4-nitroaniline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(benzenesulfonyl)-4-nitroaniline.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The nitro group on the aromatic ring can undergo nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonyl group can be oxidized further under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction Product: tert-butyl 2-[N-(benzenesulfonyl)-4-aminoanilino]acetate.
Oxidation Product: Further oxidized sulfonyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.
- May serve as a precursor for compounds with antibacterial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
tert-butyl 2-[N-(benzenesulfonyl)-4-aminoanilino]acetate: Similar structure but with an amino group instead of a nitro group.
tert-butyl 2-[N-(benzenesulfonyl)-4-chloroanilino]acetate: Contains a chloro group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate makes it more reactive in redox reactions compared to its amino and chloro analogs.
- The combination of the tert-butyl ester and benzenesulfonyl groups provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 2-[N-(benzenesulfonyl)-4-nitroanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-18(2,3)26-17(21)13-19(14-9-11-15(12-10-14)20(22)23)27(24,25)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALHETVXZLCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B4064182.png)

![2,6-dimethyl-4-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}morpholine](/img/structure/B4064193.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4064196.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B4064212.png)

![5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B4064232.png)
![ethyl 4-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4064239.png)
![ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B4064256.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4064269.png)

![2-(1-adamantyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4064285.png)
![2-methyl-8-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decane](/img/structure/B4064286.png)
